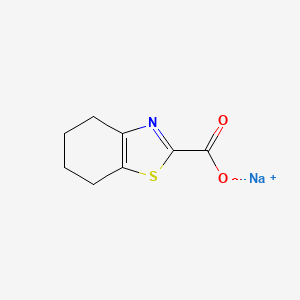

Sodium 4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylate

Description

Sodium 4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylate (CAS: 1923051-62-0) is a sodium salt derived from the corresponding carboxylic acid. Its molecular formula is C₈H₈NO₂S·Na, with a molecular weight of 205 g/mol and a logP value of 2.62, indicating moderate lipophilicity . The compound is a solid at room temperature (RT) with 95% purity and is typically stored under ambient conditions . Its structure features a benzothiazole ring fused to a partially saturated cyclohexene moiety, with a carboxylate group at the 2-position. The sodium salt enhances aqueous solubility, making it suitable for applications requiring polar solvents .

Properties

IUPAC Name |

sodium;4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2S.Na/c10-8(11)7-9-5-3-1-2-4-6(5)12-7;/h1-4H2,(H,10,11);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKPJOBPJOJLDRP-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N=C(S2)C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8NNaO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1923051-62-0 | |

| Record name | sodium 4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylate typically involves the reaction of 4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylic acid with a sodium base. The reaction is usually carried out in an aqueous medium at room temperature. The carboxylic acid group reacts with the sodium base to form the sodium salt .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is usually obtained as a solid, which can be purified by recrystallization .

Chemical Reactions Analysis

Types of Reactions

Sodium 4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and thioethers.

Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Sodium 4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of sodium 4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylate involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes and receptors, modulating their activity. The compound can also interfere with cellular pathways, leading to various biological effects .

Comparison with Similar Compounds

Ethyl 4,5,6,7-Tetrahydro-1,3-Benzothiazole-2-Carboxylate

Molecular Formula: C₁₁H₁₅NO₂S Molecular Weight: 241.3 g/mol Key Differences:

- Functional Group : The ethyl ester derivative replaces the sodium carboxylate with an ethyl ester group, increasing lipophilicity (logP ≈ 3.5 estimated) compared to the sodium salt (logP = 2.62) .

- Solubility : The sodium salt exhibits high aqueous solubility due to its ionic nature, whereas the ethyl ester is more soluble in organic solvents .

- Applications : The sodium salt is preferred in pharmaceutical formulations requiring water solubility, while the ethyl ester may serve as an intermediate in organic synthesis or prodrug development .

4,5,6,7-Tetrahydro-1,3-Benzothiazole-2-Carboxylic Acid Hydrate

Molecular Formula: C₈H₉NO₂S·xH₂O Molecular Weight: ~205 + H₂O Key Differences:

- Acid vs. Salt : The free carboxylic acid form has lower aqueous solubility than the sodium salt and may form hydrates to stabilize crystalline structures .

- Reactivity : The acid can participate in neutralization reactions to form salts (e.g., sodium, potassium), whereas the sodium salt is already ionized, limiting further ionic interactions .

2-Amino-4,5,6,7-Tetrahydro-1,3-Benzothiazole-4-Carboxylate Derivatives

Example: Ethyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate (CAS: 76263-11-1) Molecular Formula: C₉H₁₁N₂O₂S Molecular Weight: 227.26 g/mol Key Differences:

- Functional Groups: The amino group introduces hydrogen-bonding capability, enhancing interactions with biological targets compared to the carboxylate’s ionic interactions .

- Biological Activity: Amino-substituted benzothiazoles are explored for antimicrobial and anticancer applications, whereas the sodium carboxylate may prioritize antioxidant or anti-inflammatory roles due to its solubility .

Comparative Data Table

Biological Activity

Sodium 4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylate is a sodium salt derivative of 4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylic acid. This compound has garnered interest in various fields due to its unique chemical structure and potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

- Molecular Formula : C8H8NNaO2S

- Molecular Weight : 205.21 g/mol

- CAS Number : 1923051-62-0

- IUPAC Name : sodium;4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylate

The compound's structure features a benzothiazole ring fused with a tetrahydro ring system. This unique configuration contributes to its biological activity by allowing interaction with various biological targets.

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors within the body. The benzothiazole moiety can modulate enzyme activity and interfere with cellular pathways that lead to various biological effects.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In a study comparing various thiazole derivatives:

| Compound | Activity | Reference |

|---|---|---|

| This compound | Effective against Staphylococcus epidermidis | |

| Thiazole derivatives | Comparable activity to norfloxacin |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

This compound has also been studied for its anticancer properties. In vitro studies have shown that it can inhibit the growth of cancer cell lines:

The mechanism underlying its anticancer effects may involve the induction of apoptosis in cancer cells through modulation of signaling pathways.

Case Studies

Several case studies have demonstrated the efficacy of this compound in various experimental setups:

- Anticonvulsant Effects : In a picrotoxin-induced convulsion model, compounds related to benzothiazoles showed significant anticonvulsant activity. The structural characteristics of these compounds were linked to their effectiveness in preventing seizures .

- Cytotoxicity Studies : A series of thiazole derivatives were tested for cytotoxicity against different cancer cell lines. The presence of specific substituents on the thiazole ring was crucial for enhancing their anticancer activity .

Q & A

Basic: What synthetic methodologies are reported for Sodium 4,5,6,7-tetrahydro-1,3-benzothiazole-2-carboxylate, and how do reaction parameters influence yield?

The synthesis typically involves condensation or cyclization reactions. For example, analogous benzothiazole derivatives are synthesized via refluxing precursors in polar solvents (e.g., ethanol or 1,4-dioxane) with catalytic acetic acid or benzoylisothiocyanate . Critical parameters include:

- Solvent choice : Polar aprotic solvents enhance reaction homogeneity.

- Temperature : Reflux conditions (~80–100°C) improve reaction kinetics but may increase side reactions.

- Stoichiometry : Equimolar ratios of reactants (e.g., benzaldehyde derivatives and thiazole intermediates) minimize by-products .

- Catalysis : Acidic conditions (e.g., glacial acetic acid) facilitate imine or amide bond formation .

Advanced: How can conflicting structural data (e.g., NMR vs. X-ray crystallography) be reconciled during characterization?

Contradictions arise from dynamic processes (e.g., tautomerism) or crystal packing effects. To resolve discrepancies:

- Cross-validation : Compare NMR chemical shifts (e.g., H/C) with X-ray-derived bond lengths and angles. For instance, reports triclinic crystal symmetry (, Å, Å) for a related benzothiazole, confirming planarity of the thiazole ring .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR shifts and optimize geometry .

- Variable-temperature NMR : Identifies conformational flexibility in solution .

Basic: Which spectroscopic techniques are critical for structural elucidation of this compound?

- IR spectroscopy : Confirms carboxylate (C=O stretch ~1600–1700 cm) and aromatic/thiazole C–H vibrations .

- NMR spectroscopy : H NMR reveals proton environments (e.g., tetrahydrobenzene protons at δ 1.5–2.5 ppm; thiazole protons at δ 6.5–7.5 ppm). C NMR identifies carboxylate carbons (~170 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion ([M–Na]) and fragmentation patterns .

- X-ray crystallography : Resolves stereochemistry and solid-state packing (e.g., triclinic symmetry in ) .

Advanced: What optimization strategies reduce by-product formation during synthesis?

- Stepwise purification : Isolate intermediates (e.g., tetrahydrobenzothiazole amine) before carboxylation .

- Microwave-assisted synthesis : Reduces reaction time and side reactions via controlled heating .

- Solvent-free conditions : Minimizes hydrolysis of sodium carboxylate intermediates .

- Catalytic screening : Test bases (e.g., NaHCO) or phase-transfer catalysts to enhance selectivity .

Basic: What safety protocols are essential for handling this compound?

- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in airtight containers at ≤25°C, away from oxidizing agents .

Advanced: How does the sodium carboxylate moiety affect solubility and reactivity?

- Solubility : Ionic nature enhances aqueous solubility (e.g., >50 mg/mL in water) but reduces compatibility with nonpolar solvents.

- Reactivity : The carboxylate group participates in salt formation (e.g., with transition metals) or serves as a leaving group in nucleophilic substitutions .

- pH-dependent behavior : Deprotonated at physiological pH, enabling interactions with biological targets (e.g., enzyme active sites) .

Basic: What biological screening approaches are suitable for evaluating this compound’s activity?

- In vitro assays :

- Antimicrobial : Broth microdilution (MIC determination) against Gram-positive/negative bacteria .

- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) .

- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK293) .

Advanced: How can computational models predict pharmacokinetic properties?

- Molecular docking : Use AutoDock Vina to simulate binding to targets (e.g., casein kinase 1, as in ) .

- ADMET prediction : Tools like SwissADME estimate bioavailability, blood-brain barrier penetration, and CYP450 interactions .

- QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with experimental toxicity data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.